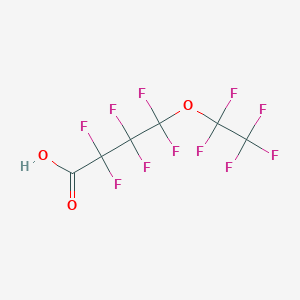

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid is a fluorinated organic compound known for its unique chemical properties. This compound is part of the perfluoroalkyl substances (PFAS) family, which are characterized by their high stability and resistance to degradation. These properties make them valuable in various industrial applications but also raise environmental and health concerns due to their persistence in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the reaction of hexafluorobutyraldehyde with pentafluoroethanol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized equipment and strict control of reaction parameters, such as temperature and pressure, are crucial to achieving the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pentafluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols .

Scientific Research Applications

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds.

Biology: Its stability and resistance to degradation make it useful in studying the effects of persistent organic pollutants.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.

Industry: It is used in the production of fluoropolymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid involves its interaction with various molecular targets. Its high electronegativity and stability allow it to form strong bonds with other molecules, influencing their chemical behavior. This compound can disrupt biological processes by interacting with proteins and enzymes, leading to potential toxic effects .

Comparison with Similar Compounds

Similar Compounds

Perfluoro-4-methoxybutanoic acid: Similar in structure but with a methoxy group instead of a pentafluoroethoxy group.

Perfluorohexanoic acid: A shorter chain perfluorinated carboxylic acid with similar properties.

Perfluorooctanoic acid: A longer chain compound with more pronounced environmental and health effects.

Uniqueness

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid is unique due to its specific combination of fluorinated groups, which confer distinct chemical properties. Its high stability and resistance to degradation make it particularly valuable in industrial applications, while also posing challenges for environmental management .

Biological Activity

2,2,3,3,4,4-Hexafluoro-4-(pentafluoroethoxy)butanoic acid (CAS No. 61340-75-8) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, toxicological profiles, and any relevant case studies.

The molecular formula for this compound is C6F12O, with a molecular weight of approximately 316.044 g/mol. The structure features multiple fluorine atoms which significantly influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6F12O |

| Molecular Weight | 316.044 g/mol |

| CAS Number | 61340-75-8 |

Research indicates that fluorinated compounds can exhibit distinct biological activities due to their ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, allowing these compounds to penetrate biological membranes more effectively.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, similar fluorinated derivatives have shown potential in inhibiting hexokinase activity in cancer cells, which could be relevant for therapeutic applications in oncology .

- Cytotoxicity : The cytotoxic effects of fluorinated compounds have been documented in various cell lines. Studies on related compounds indicate that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Study on Fluorinated Derivatives

A significant study focused on the biological activity of fluorinated derivatives demonstrated enhanced efficacy in inhibiting glycolysis in glioblastoma multiforme (GBM) cells. The research highlighted that modifications at the C-2 position with halogens increased the stability and uptake of these compounds compared to non-fluorinated analogs .

Key Findings :

- In vitro assays showed lower IC50 values for fluorinated derivatives compared to their non-fluorinated counterparts.

- Mechanistic studies revealed that these compounds bind effectively to hexokinase and inhibit its activity more efficiently than traditional glycolytic inhibitors like 2-deoxy-D-glucose (2-DG).

Properties

CAS No. |

919005-54-2 |

|---|---|

Molecular Formula |

CF3CF2OC3F6COOH C6HF11O3 |

Molecular Weight |

330.05 g/mol |

IUPAC Name |

2,2,3,3,4,4-hexafluoro-4-(1,1,2,2,2-pentafluoroethoxy)butanoic acid |

InChI |

InChI=1S/C6HF11O3/c7-2(8,1(18)19)3(9,10)5(14,15)20-6(16,17)4(11,12)13/h(H,18,19) |

InChI Key |

YUBDPGKNGXILBQ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(C(OC(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.